Docosyl octadec-9-enoate
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Overview
Description
Docosyl octadec-9-enoate, also known as behenyl oleate, is a fatty acid ester that is commonly used in various industries, including cosmetics, pharmaceuticals, and food. This ester is synthesized through various methods, and its scientific research application has been extensively studied due to its potential use in drug delivery systems. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of docosyl octadec-9-enoate are discussed in
Mechanism Of Action
The mechanism of action of docosyl octadec-9-enoate in drug delivery systems involves the formation of a lipid bilayer around the drug, which improves its solubility and stability. This lipid bilayer also protects the drug from degradation and enhances its uptake by cells.
Biochemical And Physiological Effects
Docosyl octadec-9-enoate has been shown to have low toxicity and is generally considered safe for use in various applications. However, its long-term effects on human health are still unknown and require further research.
Advantages And Limitations For Lab Experiments
The advantages of using docosyl octadec-9-enoate in lab experiments include its ability to improve the solubility and bioavailability of hydrophobic drugs, as well as its low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the research on docosyl octadec-9-enoate. These include the development of new drug delivery systems using this ester, the investigation of its long-term effects on human health, and the exploration of its potential applications in other industries, such as agriculture and energy.
In conclusion, docosyl octadec-9-enoate is a fatty acid ester that has potential applications in drug delivery systems. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this ester in various industries.
Synthesis Methods
Docosyl octadec-9-enoate can be synthesized through various methods, including esterification, transesterification, and enzymatic synthesis. Esterification involves the reaction between a fatty acid and an alcohol in the presence of an acid catalyst. Transesterification involves the reaction between an ester and an alcohol in the presence of a base catalyst. Enzymatic synthesis involves the use of lipases as catalysts for the reaction between a fatty acid and an alcohol.
Scientific Research Applications
Docosyl octadec-9-enoate has potential applications in drug delivery systems due to its ability to improve the solubility and bioavailability of hydrophobic drugs. It has been used as a component in various drug delivery systems, including liposomes, solid lipid nanoparticles, and nanostructured lipid carriers. These drug delivery systems have shown promising results in enhancing the efficacy of drugs and reducing their side effects.
properties
IUPAC Name |
docosyl octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJNZCOIFUYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709944 |
Source
|
Record name | Docosyl octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyl octadec-9-enoate | |
CAS RN |
115732-67-7 |
Source
|
Record name | Docosyl octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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